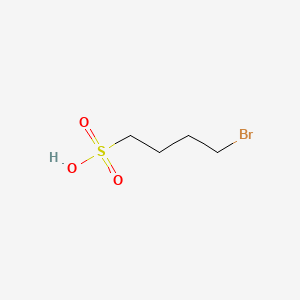4-Bromo-1-butanesulfonic acid
CAS No.: 5395-26-6
Cat. No.: VC8181206
Molecular Formula: C4H9BrO3S
Molecular Weight: 217.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5395-26-6 |
|---|---|
| Molecular Formula | C4H9BrO3S |
| Molecular Weight | 217.08 g/mol |
| IUPAC Name | 4-bromobutane-1-sulfonic acid |
| Standard InChI | InChI=1S/C4H9BrO3S/c5-3-1-2-4-9(6,7)8/h1-4H2,(H,6,7,8) |
| Standard InChI Key | VYQMBDQMIHMOFX-UHFFFAOYSA-N |
| SMILES | C(CCBr)CS(=O)(=O)O |
| Canonical SMILES | C(CCBr)CS(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-Bromo-1-butanesulfonic acid belongs to the class of organobromine sulfonic acids. Its systematic IUPAC name is 4-bromobutane-1-sulfonic acid, reflecting the bromine substituent on the fourth carbon of the butane chain and the sulfonic acid group at the first position . The magnesium salt of this compound (CAS 5395-26-6) is also documented, with the formula . Key identifiers include:
-
SMILES: BrCCCS(=O)O
The compound’s structure features a sulfonic acid group () and a bromine atom, which confer both acidic and electrophilic properties. Computational analyses reveal a topological polar surface area of 62.8 Ų, indicating moderate polarity, and four rotatable bonds, suggesting flexibility in molecular interactions .
Synthesis and Industrial Production
Reaction Mechanisms and Catalytic Pathways
The synthesis of 4-bromo-1-butanesulfonic acid typically involves the bromination of 1-butanesulfonic acid or its derivatives. A patent detailing the production of β-bromoalkylsulfones (US4022804A) provides insights into analogous processes . For example, sulfonic acid bromides react with olefins in the presence of hydrogen peroxide or organic hydroperoxides (e.g., tert-butyl hydroperoxide) and metal catalysts (e.g., zinc chloride) to form adducts . This method, optimized for mild conditions (35–50°C), avoids decomposition of sensitive substrates and achieves yields exceeding 90% .
Example Synthesis Pathway:
-
Bromination: Reaction of 1-butanesulfonic acid with phosphorus tribromide () in anhydrous conditions.
-
Catalytic Addition: Use of zinc chloride and tert-butyl hydroperoxide to facilitate bromide incorporation .
-
Purification: Distillation or recrystallization to isolate the product.
Reactivity and Functional Transformations
Key Reaction Pathways
4-Bromo-1-butanesulfonic acid participates in two primary reaction types:
-
Alkylation: The bromine atom acts as a leaving group in reactions, enabling the formation of sulfonated alkanes.
-
Elimination: Under basic conditions (e.g., potassium tert-butoxide), dehydrobromination yields alkenesulfonic acids .
Case Study: Dehydrobromination of 3-ethylsulfonyl-4-bromo-tetrahydrofuran (a related compound) with potassium tert-butylate produces 3-ethylsulfonyl-2,5-dihydrofuran, demonstrating the utility of bromosulfones in synthesizing unsaturated sulfones .
Applications in Pharmaceutical and Agrochemical Synthesis
Role in Biologically Active Compounds
The patent US4022804A highlights bromoalkylsulfones as precursors to vitamin B6 analogs and plant protection agents . For example:
-
3-Methylsulfonyl-2,5-dihydrofuran: Intermediate in vitamin B6 synthesis.
-
5-Methylsulfonyl-4,7-dihydro-1,3-dioxepin: Building block for agrochemicals .
4-Bromo-1-butanesulfonic acid’s magnesium salt (NSC2687) has been investigated by the National Cancer Institute for potential bioactivity, though specific data remain undisclosed .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume